Methyl-4-oxoretinoate

Retinoid synthesis 3-substituted-4-oxoretinoic acids lithium dienolate alkylation

Methyl-4-oxoretinoate (CAS 38030-58-9), also known as 4-keto all-trans-retinoic acid methyl ester, is a synthetic retinoid of molecular formula C₂₁H₂₈O₃ (MW 328.45). It is the methyl ester derivative of all-trans-4-oxoretinoic acid — itself the CYP26A1-mediated oxidation metabolite of all-trans-retinoic acid (ATRA).

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 38030-58-9
Cat. No. B020214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-4-oxoretinoate
CAS38030-58-9
Synonyms4-Oxoretinoic Acid Methyl Ester;  Methyl 4-Ketoretinoate;  Methyl 4-Oxoretinoate; 
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
InChIInChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+
InChIKeyVTSFDGSDUILKPM-XPSLGPGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-4-oxoretinoate (CAS 38030-58-9): A 4-Oxo Retinoid Methyl Ester for Chemoprevention Research and 3-Position Derivatization


Methyl-4-oxoretinoate (CAS 38030-58-9), also known as 4-keto all-trans-retinoic acid methyl ester, is a synthetic retinoid of molecular formula C₂₁H₂₈O₃ (MW 328.45) . It is the methyl ester derivative of all-trans-4-oxoretinoic acid — itself the CYP26A1-mediated oxidation metabolite of all-trans-retinoic acid (ATRA) [1]. The compound is structurally distinguished from ATRA and methyl retinoate by the presence of a ketone at the 4-position of the cyclohexenyl ring, which introduces a unique synthetic handle for lithium dienolate alkylation at position 3 [2]. This 4-oxo modification simultaneously reduces nuclear receptor binding affinity relative to ATRA while retaining differentiation-inducing and ODC-inhibitory activity, making methyl-4-oxoretinoate a versatile scaffold for generating 3-substituted-4-oxoretinoic acid libraries with tunable chemopreventive potency [3].

Why Methyl-4-oxoretinoate Cannot Be Substituted by Retinoic Acid, Methyl Retinoate, or 4-Oxoretinoic Acid in Research Applications


Generic substitution among retinoids is precluded by three structural features unique to methyl-4-oxoretinoate. First, the 4-oxo group enables enolate formation at position 3 of the cyclohexenyl ring via lithium hexamethyldisilazide treatment — a reactivity profile absent in retinoic acid and methyl retinoate, which lack the 4-keto directing group [1]. This permits systematic alkylation to generate 3-substituted-4-oxoretinoate libraries with yields of 32–87% [2]. Second, the methyl ester moiety confers distinct physicochemical properties: a predicted LogP of approximately 4.87, intermediate between the highly lipophilic methyl retinoate (LogP ≈ 7.34) and the more polar 4-oxoretinoic acid (LogP ≈ 4.35) . Third, the 4-oxo modification attenuates CRABP-II and RARα binding compared to ATRA — reducing transcriptional activation potency but potentially widening the therapeutic window in differentiation-based chemoprevention strategies [3]. These structural determinants mean that selecting methyl retinoate, ATRA, or 4-oxoretinoic acid instead of methyl-4-oxoretinoate would fundamentally alter synthetic accessibility, physicochemical behavior, and receptor pharmacology.

Quantitative Differentiation Evidence: Methyl-4-oxoretinoate vs. Close Retinoid Analogs


Synthetic Derivatization at Position 3: Alkylation Yields vs. Inert Methyl Retinoate and Retinoic Acid

Methyl-4-oxoretinoate is the only retinoid scaffold in its class that permits direct alkylation at position 3 of the cyclohexenyl ring via kinetic lithium dienolate generation. Treatment with lithium hexamethyldisilazide (LiHMDS) in anhydrous THF at −78 °C, followed by addition of an alkyl halide, yields 3-substituted-4-oxoretinoates. Reported isolated yields include: 3-methyl (good yield), 3-ethyl (53%), 3-isopropyl (purified), 3-(2-propenyl) (32%), and 3-cinnamyl (53–87%) derivatives [1]. In contrast, methyl retinoate and all-trans-retinoic acid lack the 4-oxo directing group and cannot undergo analogous enolate chemistry at this position. This synthetic exclusivity makes methyl-4-oxoretinoate the indispensable entry point for generating focused libraries of 3-substituted-4-oxoretinoic acids for structure-activity relationship (SAR) studies [2].

Retinoid synthesis 3-substituted-4-oxoretinoic acids lithium dienolate alkylation medicinal chemistry

F9 Embryocarcinoma Cell Differentiation: Potency Ranking of 4-Oxoretinoids vs. Retinoic Acid

In the mouse F9 embryocarcinoma cell differentiation assay — a standard model for retinoid biological activity — the 4-oxoretinoid class exhibits a defined potency hierarchy relative to the reference compound all-trans-retinoic acid (ATRA). Sani et al. (1996) established the rank order: ATRA > 4-oxoretinoic acid ≈ 3-methyl-4-oxoretinoic acid > 3-cinnamyl-4-oxoretinoic acid [1]. This same potency order was reproduced across three independent assay systems: F9 differentiation, inhibition of TPA-induced ornithine decarboxylase (ODC) activity, and prevention of carcinogen-induced skin papillomas in mice [1]. The free acid forms of 4-oxoretinoids induce F9 differentiation at ED₅₀ values in the range of 10⁻⁹ to 10⁻¹⁰ M, as documented in the patent literature for multiple 3-substituted-4-oxoretinoic acids [2]. The methyl ester (methyl-4-oxoretinoate) is expected to be hydrolyzed to the active free acid in cell culture, and the patent notes that "under the conditions of this assay, ester derivatives might be hydrolyzed partially to the carboxylic acids" [2].

Cell differentiation F9 embryocarcinoma retinoid potency cancer chemoprevention

RAR and CRABP-II Binding Affinity: Attenuated Receptor Engagement vs. All-Trans-Retinoic Acid

The 4-oxo modification produces a consistent reduction in binding affinity to both the cellular retinoic acid-binding protein type II (CRABP-II) and the retinoic acid receptor alpha (RARα) relative to ATRA. Sani et al. (1996) demonstrated that 4-oxoretinoic acid, 3-methyl-4-oxoretinoic acid, and 3-cinnamyl-4-oxoretinoic acid all bind to CRABP-II and RARα, but "these analogs of 4-oxoretinoic acid, as well as the parent compound, have less binding affinity than retinoic acid" [1]. In cotransfection assays using CV-1 cells expressing RARα, RARβ, and RARγ homodimers as well as RARα-RXRα and RARβ-RXRα heterodimers, 4-oxoretinoic acid and 3-methyl-4-oxoretinoic acid induced transcriptional activity that was less than that of ATRA, while 3-cinnamyl-4-oxoretinoic acid showed the weakest transactivation [1]. The reduced receptor engagement of 4-oxoretinoids correlates with their attenuated — but still significant — differentiating activity, ODC inhibition, and papilloma prevention [1]. Separately, Pijnappel et al. (1993) reported that 4-oxo-ATRA binds to RARs and can activate RAR-dependent gene transcription, confirming that 4-oxoretinoids function as bona fide RAR ligands with distinct pharmacology [2].

Nuclear receptor binding CRABP-II RARα retinoid pharmacology

In Vivo ODC Inhibition: TPA-Induced Ornithine Decarboxylase Activity Reduction in Mouse Skin

In the in vivo mouse skin ODC assay — a validated surrogate for cancer chemopreventive activity — topically applied 4-oxoretinoids consistently reduce TPA-induced epidermal ornithine decarboxylase activity. The US patent 5,124,083 (Table III, Example 26) reports that the most active 3-substituted-4-oxoretinoic acid derivatives reduced ODC activity to 22–47% of the TPA-induced control level [1]. Specifically, compounds from Examples 2–4, 8, 11, 17, 18, and 20–23 were classified as "very active" based on this criterion [1]. The unsubstituted parent compound, 4-oxoretinoic acid (the active hydrolysis product of methyl-4-oxoretinoate), is the baseline comparator within this series; its 3-substituted derivatives represent the structure-activity exploration accessible only through the methyl-4-oxoretinoate synthetic route. The correlation between ODC inhibition and in vivo papilloma prevention was originally established by Verma et al. (1979, Cancer Res.), who demonstrated that the extent of ODC inhibition by retinoids in mouse epidermis correlates with their ability to prevent TPA-induced tumor promotion [2].

Ornithine decarboxylase ODC inhibition TPA-induced mouse skin chemoprevention

In Vivo Papilloma Prevention: Reduction of DMBA/TPA-Induced Skin Papillomas in Mice

The DMBA/TPA two-stage mouse skin carcinogenesis model is the definitive in vivo assay for retinoid chemopreventive activity. In the patent Table IV (Example 27), the tested 4-oxoretinoids reduced papilloma formation to 27–83% of the level observed in untreated control mice [1]. The six most active compounds — methyl 3-methyl-4-oxoretinoate (Example 2), methyl 3-propynyl-4-oxoretinoate (Example 8), methyl 3,3-dimethyl-4-oxoretinoate (Example 11), 3-methyl-4-oxoretinoic acid (Example 17), 3-cinnamyl-4-oxoretinoic acid (Example 22), and 3,3-dimethyl-4-oxoretinoic acid (Example 23) — reduced papilloma numbers to 27–40% of control values, corresponding to a 60–73% reduction in tumor burden [1]. This potency is significant when contextualized against the known activity of ATRA: in independent studies, ATRA at 10 μg/mouse given 1 hour after each twice-weekly chrysarobin application produced a 78% inhibition of papilloma formation [2]. The 4-oxoretinoid esters (including the methyl ester series) are noteworthy in that they achieve substantial papilloma reduction despite requiring partial in vivo hydrolysis to the free acid; the patent notes that methyl esters may be active partly through conversion to the carboxylic acid form [1].

Papilloma prevention DMBA/TPA model skin carcinogenesis chemoprevention in vivo

Physicochemical Differentiation: LogP and Solubility Profile vs. Methyl Retinoate and 4-Oxoretinoic Acid

Methyl-4-oxoretinoate occupies a distinct physicochemical space between its two closest structural analogs. The all-trans-4-oxo methyl ester has a predicted LogP of approximately 4.87 , which is substantially lower than that of methyl retinoate (ACD/LogP ≈ 7.34) and somewhat higher than that of the free acid 4-oxoretinoic acid (LogP ≈ 4.35–4.94, depending on prediction method) [1]. This intermediate lipophilicity arises from the combined effects of the 4-keto group (which increases polarity relative to the parent hydrocarbon) and the methyl ester (which adds lipophilicity relative to the carboxylic acid). In practical formulation terms, methyl-4-oxoretinoate demonstrates DMSO solubility of ≥ 50 mg/mL (≥ 152 mM) with ultrasonication [2], and is also soluble in chloroform and dichloromethane . Storage recommendations are −20 °C as powder (stable ≥ 2 years) with shipment on dry ice . The methyl ester modification is explicitly noted to enhance handling stability compared to the free acid form .

Lipophilicity LogP DMSO solubility formulation physicochemical properties

Optimal Research and Industrial Application Scenarios for Methyl-4-oxoretinoate (CAS 38030-58-9)


Synthesis of 3-Substituted-4-Oxoretinoic Acid Libraries for Chemoprevention SAR Studies

Medicinal chemistry teams synthesizing focused libraries of 3-alkyl, 3-alkenyl, 3-alkynyl, or 3-arylalkyl-4-oxoretinoic acids should use methyl-4-oxoretinoate as the mandatory starting material. The lithium dienolate generated by LiHMDS treatment at −78 °C in anhydrous THF can be quenched with diverse alkyl halides to produce 3-monosubstituted derivatives in 32–87% isolated yields, and a second alkylation step yields 3,3-disubstituted analogs [1]. This synthetic route has no equivalent using methyl retinoate or retinoic acid as substrate [2]. The resulting esters can be hydrolyzed by conventional methods to the corresponding free acids for biological evaluation. This application is directly supported by the alkylation yields and product characterization data reported in US Patent 5,124,083 (Examples 1–23) [1].

In Vivo Mouse Skin Chemoprevention Studies (DMBA/TPA Two-Stage Carcinogenesis Model)

Research groups conducting in vivo evaluation of retinoid chemopreventive agents in the DMBA/TPA mouse skin model should consider methyl-4-oxoretinoate and its 3-substituted derivatives as alternatives to ATRA when ATRA-associated dermal irritation or systemic toxicity limits dosing. The patent data demonstrate that topically applied 4-oxoretinoids achieve 60–73% papilloma reduction in this model, with the most active compounds reducing tumor burden to 27–40% of control levels [1]. The ODC inhibition assay (reduction to 22–47% of TPA-induced control) provides a rapid prescreening endpoint to prioritize compounds before committing to the full papilloma study [1]. The methyl ester form offers enhanced formulation versatility in organic vehicles compared to the free acid [2].

Differentiation Therapy Research Using F9 Embryocarcinoma Cells

For academic and industrial laboratories studying retinoid-induced differentiation of embryocarcinoma or leukemia cells, methyl-4-oxoretinoate serves as a prodrug form of 4-oxoretinoic acid with an intermediate potency profile. The established rank order — ATRA > 4-oxo-RA ≈ 3-methyl-4-oxo-RA > 3-cinnamyl-4-oxo-RA — provides a calibrated activity scale for experimental design [1]. The ED₅₀ range of 10⁻⁹–10⁻¹⁰ M for 4-oxoretinoic acid analogues in F9 cells [2] is compatible with standard cell culture dosing protocols. The methyl ester's DMSO solubility of ≥ 50 mg/mL facilitates preparation of concentrated stock solutions for dose-response studies. For experiments requiring a retinoid with attenuated RAR transactivation relative to ATRA — relevant for dissecting RAR subtype-specific effects or minimizing receptor desensitization — 4-oxoretinoids offer a mechanistically justified tool compound class [1].

Analytical Reference Standard for Retinoid Metabolite Identification and Quantification

Methyl-4-oxoretinoate is structurally identical to the methyl ester derivative of the endogenous ATRA metabolite 4-oxoretinoic acid. This makes it suitable as a derivatized analytical reference standard for LC-MS/MS or HPLC-UV methods aimed at quantifying 4-oxoretinoic acid in biological matrices (plasma, tissue homogenates, cell lysates) following methyl ester derivatization [1]. The compound's availability at ≥ 95–98% purity with characterized UV maxima at approximately 360 nm (ε ≈ 54,000), 284 nm, and 230 nm [2] supports its use in spectrophotometric quantification. The well-documented mass spectrum (m/z 328 M⁺, with characteristic fragments at m/z 313 [M−CH₃] and 297 [M−OCH₃]) [2] provides additional identity confirmation for analytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl-4-oxoretinoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.